molecular formula C21H18ClN5O3 B11192750 N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B11192750
M. Wt: 423.9 g/mol
InChI Key: AOTGKCJMWVLDNJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the acetamide group: This step involves the reaction of the triazolopyrimidine intermediate with an acetamide derivative.

    Substitution reactions:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it can be investigated for drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C21H18ClN5O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C21H18ClN5O3/c1-13-23-17(14-6-4-3-5-7-14)11-19-25-26(21(29)27(13)19)12-20(28)24-15-8-9-18(30-2)16(22)10-15/h3-11H,12H2,1-2H3,(H,24,28)

InChI Key

AOTGKCJMWVLDNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4

Origin of Product

United States

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